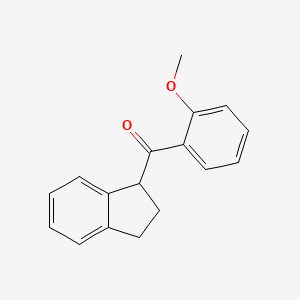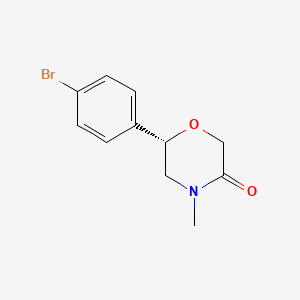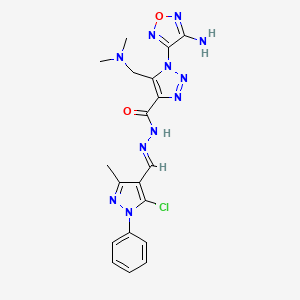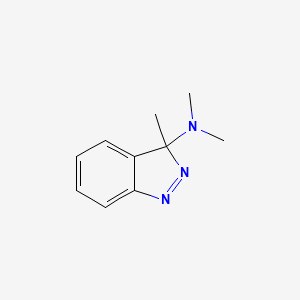
N,N,3-Trimethyl-3H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Cyclisierung von 2-Azidobenzaldehyden mit Aminen unter reduktiven Bedingungen . Ein weiterer Ansatz beinhaltet die Verwendung von übergangsmetallkatalysierten Reaktionen, wie z. B. der Cu(OAc)2-katalysierten N-N-Bindungsbildung in Gegenwart von Sauerstoff .
Vorbereitungsmethoden
Die industrielle Produktion von N,N,3-Trimethyl-3H-indazol-3-amin kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N,N,3-Trimethyl-3H-indazol-3-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann nucleophile und elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-3H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-3H-indazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N,3-Trimethyl-3H-indazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Prozesse führt. In der Krebsforschung wurde gezeigt, dass es die Apoptose und die Zellzyklusregulation beeinflusst, indem es Signalwege wie den p53/MDM2-Signalweg angreift .
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-3H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. In cancer research, it has been shown to affect apoptosis and cell cycle regulation by targeting pathways such as the p53/MDM2 pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Indazol-3-amin: Teilt eine ähnliche Grundstruktur, aber es fehlt die Trimethylamin-Gruppe.
2H-Indazol: Ein weiteres Indazolderivat mit verschiedenen tautomeren Formen.
3-Amino-1H-indazol-1-carboxamid: Bekannt für seine antiproliferative Aktivität gegen Krebszellen.
Einzigartigkeit
N,N,3-Trimethyl-3H-indazol-3-amin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Trimethylamin-Gruppe verbessert seine Löslichkeit und Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Eigenschaften
CAS-Nummer |
918903-33-0 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N,N,3-trimethylindazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-10(13(2)3)8-6-4-5-7-9(8)11-12-10/h4-7H,1-3H3 |
InChI-Schlüssel |
PPMASHBXGWGUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N=N1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


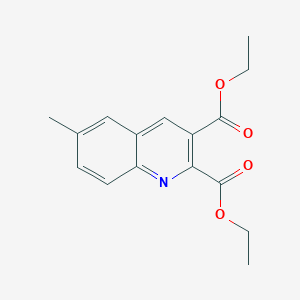
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
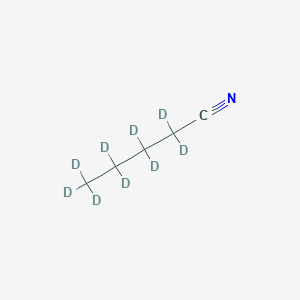
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)

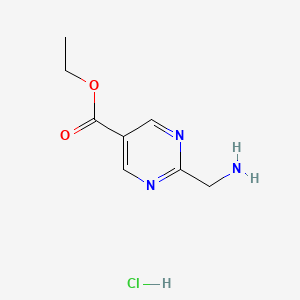
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
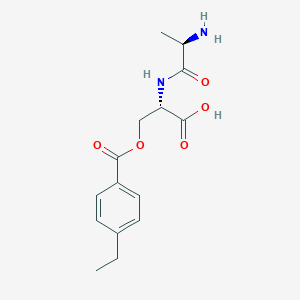
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
